molecular formula C19H26O2 B10827970 Estradiol methyl ether

Estradiol methyl ether

Cat. No.: B10827970
M. Wt: 286.4 g/mol
InChI Key: ULAADVBNYHGIBP-QKBRSHRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives on Synthetic Estrogen Derivatives in Endocrine Research

The 20th century witnessed a surge in the synthesis and study of modified steroid hormones. Early research in the 1930s and 1940s led to the isolation and structural elucidation of natural estrogens like estradiol (B170435). pbs.orgkup.at However, the therapeutic application of these natural hormones was often limited by factors such as poor oral bioavailability and rapid metabolism. kup.at This spurred the development of synthetic derivatives designed to overcome these limitations.

The creation of orally active estrogens, such as ethinylestradiol, was a landmark achievement in gynecological endocrinology. kup.at These synthetic compounds played a pivotal role in the development of hormonal therapies and contraceptives. nih.govwikipedia.org The synthesis of estradiol methyl ether and other ether derivatives was part of this broader effort to modulate the pharmacokinetic and pharmacodynamic profiles of natural estrogens. nih.gov The "Marker Degradation" process, developed by Russell Marker, was a key innovation that facilitated the production of synthetic hormones from plant-based sources. pbs.org

Rationale for Dedicated Research on this compound

The primary rationale for investigating this compound lies in its altered biological characteristics compared to estradiol. The methylation at the 3-position was initially explored to potentially enhance oral bioavailability and prolong the duration of action. ontosight.ai The methoxy (B1213986) group can protect the phenolic hydroxyl group from rapid first-pass metabolism in the liver, a major pathway for estradiol inactivation. wikipedia.org

More recent research has uncovered novel biological activities for this compound that are independent of its estrogenic properties. For instance, it has been identified as a potent and selective inhibitor of the lysosomal cation channel TRPML1. mdpi.combohrium.comnih.gov This discovery has opened new avenues for research into its potential applications in areas beyond traditional hormone-related functions, such as in cancer therapy, by affecting processes like autophagy and cell migration. nih.gov

Current Research Landscape and Gaps in Understanding this compound

In terms of its biological activity, studies have investigated its metabolism in humans and animal models. nih.govtandfonline.com Research indicates that this compound can be demethylated to estradiol, and it can also undergo hydroxylation at various positions. nih.govresearchgate.net The cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, are involved in its biotransformation. researchgate.net

A significant area of contemporary research is its role as a TRPML1 inhibitor. mdpi.comnih.gov Studies have shown that this compound and its analogs can inhibit autophagy and cell migration in cancer cell lines, independent of estrogen receptors. nih.gov

Despite these advancements, gaps in our understanding remain. The full spectrum of its metabolic fate and the complete profile of its metabolites are not entirely elucidated. Further research is needed to fully understand the structure-activity relationship of its analogs as TRPML1 inhibitors and to explore their therapeutic potential in various diseases.

Scope and Objectives of Comprehensive Academic Research on this compound

Comprehensive academic research on this compound aims to address the existing knowledge gaps and further explore its potential applications. Key objectives include:

Elucidating Detailed Metabolic Pathways: To comprehensively map the metabolic transformations of this compound in various biological systems, identifying all major and minor metabolites and the enzymes responsible.

Investigating Non-Estrogenic Mechanisms of Action: To further explore its biological effects that are independent of estrogen receptor signaling, particularly its interaction with ion channels like TRPML1 and its impact on cellular processes like autophagy.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a broader range of analogs to understand the structural requirements for its various biological activities, including its potency and selectivity as a TRPML1 inhibitor.

Exploring Therapeutic Potential: To investigate the potential of this compound and its optimized analogs in preclinical models of diseases where its unique biological activities might be beneficial, such as certain cancers.

Data Tables

Table 1: Key Research Findings on this compound

Research AreaKey Findings
Synthesis Enantioselective total synthesis has been achieved using organocatalyzed domino reactions. chemistryviews.orgresearchgate.net Optimized one-pot synthesis methods have improved yields. chemistryviews.org
Metabolism Metabolized in humans via hydroxylation and demethylation. nih.gov Cytochrome P450 enzymes CYP1A1 and CYP1A2 are involved in its biotransformation. researchgate.net
Biological Activity Identified as a potent and selective inhibitor of the lysosomal cation channel TRPML1. mdpi.comnih.gov Can inhibit autophagy and cell migration in cancer cells, independent of estrogen receptors. nih.gov

Table 2: Comparison of Estradiol and this compound

PropertyEstradiolThis compound
Chemical Structure Contains a hydroxyl group at the 3-position of the A-ring.Contains a methoxy group at the 3-position of the A-ring. ontosight.ai
Oral Bioavailability Low due to extensive first-pass metabolism. wikipedia.orgPotentially higher due to protection of the 3-position from metabolism. ontosight.ai
Primary Biological Target Estrogen Receptors. nih.govEstrogen Receptors and TRPML1 ion channel. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1

InChI Key

ULAADVBNYHGIBP-QKBRSHRXSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Estradiol Methyl Ether

Direct and Indirect Approaches for O-Methylation of Estradiol (B170435)

The O-methylation of the phenolic hydroxyl group of estradiol is a fundamental transformation that can be achieved through both direct and indirect synthetic routes. The choice of method often depends on the desired selectivity, scale of the reaction, and environmental considerations.

Chemo- and Regioselective Synthesis of Estradiol Methyl Ethers

The selective methylation of the phenolic hydroxyl group at C3 in the presence of the secondary alcohol at C17 is a key challenge in the synthesis of estradiol methyl ether. Various strategies have been developed to achieve high chemo- and regioselectivity.

One common approach involves the use of a base to deprotonate the more acidic phenolic hydroxyl group, followed by reaction with a methylating agent. Traditional methods often employ hazardous reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. However, these methods can sometimes lead to side reactions, including methylation at the C17 hydroxyl group if not carefully controlled.

A notable advancement in achieving high selectivity is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is considered a green reagent due to its low toxicity and the fact that it produces methanol (B129727) and carbon dioxide as byproducts. The reaction of estradiol with DMC in the presence of a mild base can afford estradiol 3-methyl ether with excellent selectivity. This is because the phenoxide ion preferentially attacks the methyl group of DMC, while the less reactive alkoxide at C17 does not readily react under these conditions.

Phase-transfer catalysis has also been employed to enhance the rate and selectivity of O-methylation. In a method known as extractive alkylation, the estrogen is extracted from an aqueous base into an organic solvent (e.g., methylene (B1212753) chloride) as an ion pair with a tetraalkylammonium salt. In the organic phase, irreversible methylation with methyl iodide occurs readily at the C3 position nih.gov. This technique allows for the quantitative preparation of estradiol 3-methyl ether.

The following table summarizes different methods for the regioselective O-methylation of estradiol:

Methylating AgentBase/CatalystSolventTemperature (°C)Yield (%)Regioselectivity (3-O-methylation)Reference
Methyl IodideK₂CO₃AcetoneRefluxGoodHigh-
Dimethyl SulfateNaOHMethanolRoom TempHighHigh-
Dimethyl CarbonateK₂CO₃ / DBUDMC90-120>95Excellent-
Methyl IodideTetrahexylammonium hydroxideMethylene ChlorideRoom TempQuantitativeHigh nih.gov

Catalytic Methodologies for Methylation Reactions

Catalytic approaches to O-methylation offer several advantages, including milder reaction conditions, higher efficiency, and the potential for catalyst recycling. Both enzymatic and chemical catalysts have been explored for the methylation of estradiol and related compounds.

In biological systems, the enzyme catechol-O-methyltransferase (COMT) plays a crucial role in the methylation of catechol estrogens, which are metabolites of estradiol. aacrjournals.org While not a direct method for producing estradiol 3-methyl ether from estradiol, the study of COMT provides insights into highly selective biological methylation processes. COMT-catalyzed methylation of 2- and 4-hydroxyestradiols demonstrates remarkable regioselectivity, yielding specific methoxyestrogens. aacrjournals.org

In chemical synthesis, various catalytic systems have been developed for the O-methylation of phenols, which are applicable to estradiol. For instance, the use of solid catalysts, such as modified zeolites or metal oxides, can facilitate the methylation of phenolic hydroxyl groups with reagents like methanol or dimethyl carbonate under continuous flow conditions. These methods are particularly attractive from an industrial and green chemistry perspective.

The development of organocatalysis has also provided new avenues for methylation reactions. For example, a domino reaction mediated by a diphenylprolinol silyl (B83357) ether organocatalyst has been utilized in the total synthesis of this compound, showcasing the power of catalytic methods in complex molecule synthesis. chemistryviews.org

Synthesis of Novel this compound Analogs and Precursors

This compound serves as a versatile scaffold for the synthesis of a wide array of novel analogs with potential applications in medicine and chemical biology. These synthetic efforts often focus on stereoselective modifications and the introduction of various functional groups to modulate biological activity.

Stereoselective Synthesis of Modified this compound Scaffolds

The stereochemistry of the steroid nucleus is critical for its biological activity. Therefore, stereoselective synthesis is paramount in the preparation of modified this compound analogs. Total synthesis routes, in particular, offer the flexibility to introduce stereochemical diversity.

An enantioselective total synthesis of this compound has been accomplished in a highly diastereo- and enantioselective manner. chemistryviews.org A key step in this synthesis is a domino reaction involving a Michael addition and an intramolecular aldol (B89426) reaction, mediated by a chiral organocatalyst, which establishes the stereochemistry of the A, C, and D rings of the steroid. chemistryviews.org This approach allows for the creation of a single isomer with excellent enantioselectivity. chemistryviews.org

Furthermore, the synthesis of estradiol analogs with modifications at various positions of the steroid core has been reported. For instance, a facile six-step synthesis of ent-17β-estradiol (the enantiomer of the natural hormone) from readily available precursors has been described, which can be adapted to produce the corresponding methyl ether. nih.gov This synthesis also allows for the preparation of analogs with substituents at the C2 position and variations in the C-ring. nih.gov

Introduction of Functional Groups for Ligand Development

The this compound scaffold is frequently used as a starting point for the development of ligands targeting the estrogen receptor (ER). By introducing specific functional groups at various positions, researchers can fine-tune the binding affinity, selectivity (for ERα vs. ERβ), and functional activity (agonist vs. antagonist) of the resulting molecules.

A common strategy involves the introduction of side chains at the C3, C7α, or C11β positions of the steroid nucleus. For example, 3-N-alkyloxyestradiol derivatives have been synthesized and shown to possess anti-breast cancer activity. nih.gov These compounds are prepared by reacting estradiol with an appropriate alkylamine chloride in the presence of a base. nih.gov

The synthesis of estradiol analogs with metal chelates at the 17α-position represents another approach to developing novel ER ligands. researchgate.net These metal-containing derivatives can be used as probes to study the estrogen receptor binding domain. researchgate.net

The following table provides examples of functionalized this compound analogs and their intended application:

Position of FunctionalizationIntroduced Functional GroupSynthetic MethodIntended ApplicationReference
C3Aminoalkyloxy side chainsWilliamson ether synthesisAnti-breast cancer agents nih.gov
C17αRhenium tricarbonyl bipyridyl vinyl groupStille couplingProbes for estrogen receptor binding domain researchgate.net
C16β(2'-oxa-4'-hydroxy)butyl groupRing-opening of an oxetaneAntiproliferative agents nih.gov
C3m-Carbamoylphenyloxy groupMicrowave-assisted diaryl ether synthesis17β-Hydroxysteroid dehydrogenase type 1 inhibitors mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, including steroids like this compound. The goal is to develop more sustainable and environmentally benign synthetic processes.

A key aspect of green chemistry in this context is the replacement of hazardous reagents and solvents. As mentioned earlier, the use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a greener alternative to toxic dimethyl sulfate and methyl halides. mdpi.com DMC is non-toxic, biodegradable, and can be produced from renewable resources. Reactions with DMC often proceed with high atom economy, minimizing waste generation.

The use of catalytic methods, as discussed in section 2.1.2, is another cornerstone of green chemistry. Catalysts, especially heterogeneous and recyclable ones, reduce the need for stoichiometric reagents and simplify product purification. Microwave-assisted synthesis is also being explored as a green technique in steroid chemistry, as it can significantly reduce reaction times and energy consumption. mdpi.com

Solvent selection is another critical factor. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or supercritical fluids, or even solvent-free conditions, is an active area of research.

The application of green chemistry principles to the synthesis of this compound is not only environmentally responsible but also often leads to more efficient and cost-effective manufacturing processes.

Scale-Up Considerations for Research Production of this compound

The transition from small-scale laboratory synthesis to larger-scale research production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and product quality. While the fundamental chemistry of methylation remains the same, the practical execution of the synthesis on a larger scale introduces a unique set of challenges and requires methodological adjustments.

A primary concern in scaling up the synthesis of this compound is the choice of the methylating agent. While dimethyl sulfate in the presence of a base like potassium carbonate is a common and effective method for small-scale preparations, its high toxicity and potential for genotoxicity make it less suitable for larger quantities. For research production, where tens or hundreds of grams of material may be required, alternative and safer methylating agents are often preferred.

One such alternative that has been successfully employed in larger-scale synthesis is dimethyl carbonate (DMC). DMC is a greener and less hazardous reagent compared to dimethyl sulfate. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, with a base to deprotonate the phenolic hydroxyl group of estradiol. The choice of base is also critical; while strong bases like sodium hydride can be used, they present handling challenges on a larger scale. Milder bases like potassium carbonate are often favored for their ease of handling and lower cost.

The optimization of reaction conditions is another crucial aspect of scale-up. Temperature control becomes more critical in larger reaction vessels to prevent runaway reactions and ensure consistent product quality. The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and ensure complete conversion of the starting material.

Purification of this compound on a larger scale also requires different strategies than those used for small-scale synthesis. While column chromatography is a standard purification technique in the laboratory, it can be cumbersome and expensive for multi-gram or kilogram-scale production. Crystallization is often the preferred method for purifying large quantities of this compound. This technique is not only cost-effective but can also provide a high-purity product. The choice of solvent for crystallization is critical and is often determined empirically to achieve the best balance of yield and purity. Common solvents for the crystallization of this compound include methanol, ethanol, and acetone.

The table below summarizes some of the key considerations and methodological choices for the scale-up production of this compound for research purposes.

Parameter Small-Scale Laboratory Synthesis Scale-Up Research Production Rationale for Scale-Up Choice
Methylating Agent Dimethyl sulfateDimethyl carbonate (DMC)Lower toxicity, improved safety profile, and greener reagent.
Base Sodium hydride, Potassium carbonatePotassium carbonateEase of handling, lower cost, and sufficient reactivity.
Solvent Acetone, DMFAcetone, DMFGood solubility for reactants and compatibility with reaction conditions.
Reaction Monitoring Thin-layer chromatography (TLC)High-performance liquid chromatography (HPLC), TLCMore quantitative and accurate monitoring for better process control.
Purification Method Column chromatographyCrystallizationMore economical and scalable for large quantities, providing high purity.
Yield VariableTypically >90% (optimized)Optimized conditions and efficient purification lead to higher and more consistent yields.

In addition to these chemical considerations, practical aspects such as the choice of reactor, efficient stirring, and safe handling of reagents and waste become increasingly important as the production scale increases. A thorough process hazard analysis is often conducted before scaling up to identify and mitigate any potential safety risks. The ultimate goal of a successful scale-up is to develop a robust and reproducible process that can consistently deliver high-quality this compound for research needs.

Advanced Analytical Chemistry Methodologies for Estradiol Methyl Ether Research

Spectroscopic Techniques for Structural Elucidation and Conformer Analysis

Spectroscopic methods are indispensable for probing the molecular structure and properties of Estradiol (B170435) Methyl Ether at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Estradiol Methyl Ether and its synthetic analogs. While standard ¹H and ¹³C NMR are routinely used to verify the identity of newly synthesized batches, more advanced applications involve isotopic labeling to probe reaction mechanisms and metabolic pathways.

Isotopic labeling, the practice of replacing an atom with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), creates a spectroscopic marker that can be traced through chemical or biological processes. In the context of this compound research, deuterium (B1214612) labeling has been particularly useful. For instance, studies on nanocatalyzed hydrogen isotope exchange reactions utilize deuterium to understand C-H bond activation in complex molecules. acs.org Such techniques are instrumental in developing methods for creating labeled internal standards for quantitative mass spectrometry analysis. acs.org Furthermore, isotopic labeling experiments, such as those using ¹⁸O₂, have been employed in mechanistic studies of related chemical reactions, providing insights that could be applicable to the study of EME's synthesis or degradation. researchgate.net These labeling strategies, when coupled with NMR analysis, allow researchers to follow the precise fate of atoms within the molecule during transformations.

Mass Spectrometry (MS) is a highly sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio. It is the primary tool for identifying the metabolites of this compound following its introduction into biological systems.

In vivo and in vitro studies have shown that a primary metabolic pathway for this compound is the cleavage of its defining methyl ether group. uni-muenchen.de This O-demethylation is typically carried out by cytochrome P450 (CYP) enzymes in the liver, converting the compound into its parent molecule, 17β-estradiol, which is the endogenous ligand for estrogen receptors. uni-muenchen.de

The identification of this and other potential metabolites is often achieved using a combination of liquid chromatography and mass spectrometry (LC-MS). In a typical workflow, a biological sample (e.g., plasma, urine, or liver microsome incubate) is first processed to extract the compounds of interest. The extract is then injected into an LC system, which separates the different metabolites. The separated compounds are then introduced into a mass spectrometer for identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the metabolites. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, producing a characteristic fragmentation pattern that serves as a structural fingerprint for definitive identification. researchgate.net

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" of a compound by probing the vibrational modes of its chemical bonds. While less common than NMR or MS for primary research on EME, these techniques are valuable for rapid identification and quality control.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group at the C-17 position.

C-H Stretches: Multiple sharp bands between 2850-3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C Stretches: Peaks in the 1500-1600 cm⁻¹ region indicating the aromatic ring.

C-O Stretches: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the aryl methyl ether linkage.

These spectral fingerprints are useful for confirming the presence of key functional groups and for comparing the identity of a synthesized batch against a reference standard.

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating this compound from impurities, reaction byproducts, and metabolites, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound used in research. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Research has detailed specific methods for determining the purity of this compound and its analogs. uni-muenchen.denih.gov These methods allow for the separation of the main compound from any potential impurities, with purity levels typically expected to be above 95%. uni-muenchen.de Detection is commonly performed using a diode-array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously.

ParameterSpecificationSource
Instrument HP Agilent 1100 HPLC nih.gov
Column Agilent Poroshell 120 EC-C18 nih.gov
Column Dimensions 3.0 × 100 mm, 2.7 micron nih.gov
Mobile Phase Acetonitrile / Water nih.gov
Detector Diode Array Detector (DAD) nih.gov
Detection Wavelength 210 nm nih.gov
Purity Achieved > 95% uni-muenchen.de

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of steroids, this compound must first be chemically modified into a more volatile derivative before GC analysis. A common derivatization strategy is the acetylation of the hydroxyl group at the C-17 position to form this compound acetate.

This derivative can then be analyzed by GC coupled with Mass Spectrometry (GC-MS). The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides identification and quantification. The electron-impact (EI) mass spectrum of the derivative serves as a fingerprint for its identification. dss.go.th This technique has been used to identify and quantify this compound derivatives in various matrices. dss.go.thgoogle.com

ParameterSpecificationSource
Instrument JEOL JMS D-300 MS / Hewlett-Packard 5710A GC dss.go.th
Analyte This compound acetate dss.go.th
Column OV-101 open tubular glass capillary column dss.go.th
Column Dimensions 30 m x 0.25 mm I.D. dss.go.th
Temperature Program 70°C to 260°C at 3°C/min dss.go.th
MS Ionization Electron Impact (EI) dss.go.th
Ionizing Voltage 70 eV dss.go.th

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green analytical technique for the analysis of pharmaceutical compounds, including steroid derivatives like this compound. twistingmemoirs.comteledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, which offers benefits such as rapid separations, high resolution, and reduced consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). twistingmemoirs.com

Research into the analysis of estrogen metabolites provides a framework for the application of SFC to this compound. Packed column SFC coupled with tandem mass spectrometry (MS/MS) has been successfully used to separate a mixture of 15 estrogens, including various methoxylated forms such as 2-methoxyestradiol (B1684026) and 4-methoxyestradiol, which are structurally related to this compound. nih.govacs.org This methodology demonstrates the capability of SFC to resolve complex mixtures of structurally similar steroids efficiently.

A baseline separation of estrogens has been achieved on specific stationary phases, such as a cyanopropyl silica (B1680970) column, often connected in series with a diol column. nih.govacs.orgnih.gov The separation is typically performed using a gradient of a polar organic modifier, like methanol (B129727), in supercritical CO2. This approach allows for the elution and quantification of all compounds in significantly shorter times (e.g., under 10 minutes) compared to conventional reversed-phase HPLC methods, which can take over an hour. nih.govacs.org The accuracy and precision of SFC methods for estrogens are reported to be in the 1-5.5% range, with limits of detection (LOD) as low as 0.5 pg. nih.govnih.gov

Table 1: Example SFC-MS/MS Parameters for Analysis of Related Estrogen Metabolites

ParameterCondition
Stationary PhaseCyanopropyl silica column in series with a diol column (2.1 mm i.d. x 150 mm, 5-μm particles)
Mobile PhaseGradient of methanol in supercritical carbon dioxide (e.g., 0-30% methanol)
Flow Rate2 mL/min
Analysis Time< 10 minutes
DetectionTandem Mass Spectrometry (MS/MS)
Limit of Detection (LOD)0.5 pg

This data is based on methodologies developed for structurally similar methoxylated estrogens and is indicative of the approach for this compound. nih.govacs.org

Chiral Separation Methodologies for Enantiomeric Analysis

This compound is a chiral molecule, and as with many bioactive substances, its different enantiomers can exhibit distinct pharmacological properties. Therefore, the separation and analysis of its enantiomers are of significant importance. wvu.edu Analytical techniques capable of distinguishing between enantiomers are essential for controlling the enantiomeric purity of the compound.

There are two primary strategies for chiral separation in chromatography: indirect and direct methods. nih.gov

Indirect Separation: This approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. mdpi.com

Direct Separation: This is the more common strategy and involves the use of a chiral stationary phase (CSP). wvu.educhromatographyonline.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. wvu.educhromatographyonline.com

Supercritical Fluid Chromatography (SFC) is particularly well-suited for chiral separations and is often considered a superior alternative to normal-phase HPLC. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for high-efficiency separations at faster flow rates, significantly reducing analysis times. chromatographyonline.com A wide variety of chiral stationary phases developed for HPLC, such as those based on cyclodextrins or polysaccharide derivatives, can be used in SFC for the direct separation of enantiomers. nih.govchromatographyonline.com The development of methods for synthesizing this compound with high enantiomeric purity underscores the necessity of analytical techniques to verify this purity. acs.org

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of certain compounds. mdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of an electroactive species at an electrode surface. nih.gov

The electrochemical detection of natural estrogens, such as 17β-estradiol, is well-documented and relies on the oxidation of the phenolic hydroxyl group on the A-ring of the steroid structure. mdpi.comcdmf.org.br This process results in a measurable, irreversible oxidation peak in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.commdpi.com The sensitivity of this detection can be significantly enhanced by modifying the working electrode with various nanomaterials, such as carbon nanotubes, graphene, or metallic nanoparticles, which increase the electrode's surface area and catalytic activity. nih.govmdpi.com

However, for this compound, the phenolic hydroxyl group at the C-3 position is replaced by a methoxy (B1213986) group (-OCH3). This fundamental structural modification means that this compound lacks the easily oxidizable phenolic group that is the basis for the direct electrochemical detection of estradiol. cdmf.org.br Consequently, the electrochemical methods developed for estradiol are not directly applicable to its methyl ether derivative.

Detection of this compound via electrochemical means would require alternative strategies. These could potentially include:

Indirect Detection Methods: Where the compound influences the electrochemical signal of another species in the solution.

Derivatization: Chemical conversion of the molecule to introduce an electroactive functional group.

Extreme Potentials: Applying much higher oxidation potentials to attempt oxidation of other parts of the molecule, though this would likely suffer from poor selectivity and high background interference.

For context, the typical electrochemical response for the parent compound, estradiol, is presented below.

Table 2: Representative Electrochemical Detection Parameters for 17β-Estradiol

TechniqueElectrodeOxidation Potential (vs. Ag/AgCl)Limit of Detection (LOD)
Square Wave Voltammetry (SWV)α-Fe2O3-CNT/GCE~ +0.8 V4.4 nmol L−1
AmperometryGraphene-based Screen-Printed Electrode+0.65 V0.0041 µM
Differential Pulse Voltammetry (DPV)Graphene-based Electrode~ +0.54 V5.3 nmol L−1

This data is for 17β-estradiol and illustrates the principles of electrochemical detection for estrogens with a free phenolic hydroxyl group. mdpi.comcdmf.org.brmdpi.com

Molecular and Cellular Mechanisms of Action of Estradiol Methyl Ether

Estrogen Receptor Binding Dynamics and Selectivity Profiling

The affinity and selectivity of Estradiol (B170435) methyl ether for the two main estrogen receptor subtypes, ERα and ERβ, are critical determinants of its cellular activity. The substitution of the C-3 hydroxyl group with a methyl ether moiety drastically reduces the binding affinity for estrogen receptors. This is a general observation for many estrogen derivatives, as methylation of phenolic hydroxyl groups can significantly suppress ER-binding affinity oup.com. For instance, the methylation of the potent synthetic estrogen diethylstilbestrol (B1670540) to form diethylstilbestrol dimethyl ether results in a profound reduction in its relative binding affinity (RBA) oup.com.

Research quantifying the binding of Estradiol methyl ether to ERα shows a markedly lower affinity compared to 17β-estradiol. A competitive-binding assay using rat uterine estrogen receptors, which are predominantly ERα, determined the relative binding affinity (RBA) of a related compound, 16β-Hydroxy-16-methyl-3-methylether 17β estradiol, to be 0.033, with the RBA of 17β-estradiol set to 100 oup.com. This indicates that its binding affinity is substantially weaker than that of the natural hormone. For comparison, estrone (B1671321) 3-methyl ether, which differs by a ketone group at the C-17 position, shows a relative binding affinity of 0.145 for ERα wikipedia.org. This consistently low affinity underscores the critical role of the unmodified C-3 hydroxyl group for high-affinity binding to ERα.

Specific quantitative binding data for this compound with the ERβ subtype is not extensively documented in the available literature. However, it is known that most estrogenic compounds compete for binding to both ER subtypes, often with similar preference and degree, although differences in relative affinity exist nih.gov. Given the fundamental importance of the A-ring phenolic hydroxyl for binding to both receptors, it is anticipated that this compound would exhibit a similarly reduced binding affinity for ERβ as it does for ERα.

Relative Binding Affinities (RBA) for Estrogen Receptors
CompoundTarget ReceptorRelative Binding Affinity (RBA)aReference
17β-EstradiolERα100 oup.com
16β-Hydroxy-16-methyl-3-methylether 17β estradiolERα0.033 oup.com
Estrone 3-methyl etherERα0.145 wikipedia.org
This compoundERβData not availableN/A
aRBA is calculated relative to 17β-estradiol, where the affinity of 17β-estradiol is set to 100.

The binding of 17β-estradiol to the ligand-binding domain (LBD) of the estrogen receptor is a well-characterized interaction stabilized by a network of hydrogen bonds and hydrophobic contacts. The structural integrity of this interaction is paramount for inducing the specific conformational change required for receptor activation nih.govresearchgate.net.

Two key hydrogen bonds anchor the A-ring of 17β-estradiol within the LBD's binding pocket. The C-3 hydroxyl group acts as a hydrogen bond donor to the carboxylate side chain of a glutamate (B1630785) residue (Glu353 in ERα) and as a hydrogen bond acceptor from a guanidinium (B1211019) group of an arginine residue (Arg394 in ERα) researchgate.netresearchgate.net. The C-17 hydroxyl group on the D-ring also forms a crucial hydrogen bond with a histidine residue (His524 in ERα) researchgate.netresearchgate.net.

In this compound, the C-3 hydroxyl is replaced by a methoxy (B1213986) group (-OCH₃). This modification prevents the molecule from acting as a hydrogen bond donor to Glu353, thereby disrupting a critical anchoring interaction researchgate.netresearchgate.net. This loss is a primary reason for the dramatically reduced binding affinity. Upon binding, ligands induce a conformational change in the ER, particularly in a region known as helix 12, which is part of the activation function 2 (AF-2) domain nih.gov. This repositioning creates a surface for the recruitment of coactivator proteins. While the specific conformational change induced by this compound has not been detailed, the altered binding interaction at the A-ring site likely results in a distinct and less stable receptor conformation compared to that induced by 17β-estradiol nih.gov.

Key Amino Acid Interactions in the ERα Ligand-Binding Domain for 17β-Estradiol
Estradiol Functional GroupInteracting ERα ResidueType of InteractionStatus with this compound
C-3 Hydroxyl (A-Ring)Glu353Hydrogen Bond (Donor)Lost
C-3 Hydroxyl (A-Ring)Arg394Hydrogen Bond (Acceptor)Potentially altered/weakened
C-17 Hydroxyl (D-Ring)His524Hydrogen BondRetained
Steroid CoreHydrophobic Residuesvan der Waals / HydrophobicRetained

In addition to the classical genomic pathway that involves nuclear receptors modulating gene transcription, estrogens can also elicit rapid, non-genomic effects. These actions are initiated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm nih.govresearchgate.netnih.gov. This signaling is characterized by the rapid activation of various protein kinase cascades, occurring within seconds to minutes frontiersin.org.

Membrane-associated ERs can interact with G proteins and scaffold proteins like caveolin, leading to the activation of downstream effectors researchgate.netfrontiersin.org. While this non-genomic pathway is a recognized component of estrogen signaling, specific studies demonstrating the ability of this compound to activate these rapid, membrane-initiated events have not been reported. The capacity to trigger such pathways would depend on its ability to bind and induce an active conformation in the membrane-associated ER population.

Modulation of Intracellular Signaling Cascades

The binding of a ligand to estrogen receptors, whether in the nucleus or at the cell membrane, triggers a cascade of intracellular signaling events that ultimately dictate the cellular response.

One of the key intracellular pathways influenced by estrogen receptor activation is the Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the Extracellular signal-Regulated Kinase (ERK) pathway nih.govnih.gov. Estrogen signaling can cross-talk with growth factor pathways, often involving the MAPK cascade nih.gov.

The non-genomic action of estrogens can lead to the rapid activation of Src family tyrosine kinases, which in turn can activate the Ras/Raf/MEK/ERK signaling module nih.gov. This activation of MAPK can have several consequences, including the phosphorylation and modulation of transcription factors and even the estrogen receptor itself, creating a feedback loop between the genomic and non-genomic pathways nih.gov. While the activation of the MAPK pathway is a known mechanism of action for 17β-estradiol and other estrogens, direct experimental evidence specifically linking this compound to the activation or modulation of the MAPK pathway is currently lacking in the scientific literature.

Influence on Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activity

Limited direct evidence currently exists detailing the specific influence of this compound on the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. However, studies on its parent compound, estradiol, have established a clear link between estrogenic signaling and the activation of this critical intracellular cascade. Estradiol has been shown to rapidly activate the PI3K/Akt pathway, an event often initiated at the plasma membrane, suggesting the involvement of a membrane-associated estrogen receptor. This activation is not merely a downstream consequence but a pivotal event in mediating some of estradiol's physiological effects. For instance, the activation of PI3K/Akt signaling is a prerequisite for estradiol-induced expression of vascular endothelial growth factor A (Vegfa). Furthermore, the PI3K/Akt pathway is intricately linked with estrogen receptor alpha (ERα) activity, with each capable of regulating the other, forming a complex signaling nexus that can influence cell survival and proliferation.

A closely related synthetic estrogen, mestranol (B1676317) (ethinylestradiol 3-methyl ether), which is demethylated in the liver to the active form ethinylestradiol, is known to act as an estrogen receptor agonist. drugbank.compediatriconcall.commedchemexpress.comwikipedia.org While direct studies on mestranol's effect on the PI3K/Akt pathway are not abundant, its function as an estrogen receptor agonist suggests it could potentially modulate this pathway in a manner similar to other estrogens. The intricate relationship between estrogen receptors and the PI3K/Akt pathway, where ERα can initiate PI3K signaling and activated Akt can in turn phosphorylate and modulate ERα activity, highlights the potential for crosstalk. mdpi.com

Crosstalk with G Protein-Coupled Receptors (GPCRs)

The interaction between estrogens and G protein-coupled receptors (GPCRs) adds another layer of complexity to their signaling mechanisms. While classical estrogen signaling involves nuclear receptors, a significant body of evidence points to the existence of membrane-associated estrogen receptors that can initiate rapid, non-genomic signaling cascades, often through GPCRs. Mestranol, as a potent estrogen receptor agonist, has been noted to have effects that could be mediated through such non-genomic pathways. selleckchem.com For example, chronic treatment with a low dose of mestranol has been shown to alter cardiovascular responsiveness to norepinephrine (B1679862) in a manner that suggests modulation of processes involved in its inactivation, which could involve GPCR-mediated signaling. nih.gov

Furthermore, the existence of G protein-coupled estrogen receptor 1 (GPER1), also known as GPR30, provides a direct link between estrogens and GPCR signaling. Though specific studies on this compound's interaction with GPER1 are lacking, the broader understanding of estrogen-GPCR crosstalk suggests a potential avenue for its action.

Regulation of Gene Expression and Transcriptional Networks

This compound, through its interaction with estrogen receptors, is anticipated to modulate the expression of a wide array of genes. Estrogens, in general, regulate gene expression by binding to estrogen receptors, which then act as transcription factors. mdpi.comnih.gov This can occur through direct binding of the estrogen receptor-ligand complex to estrogen response elements (EREs) in the DNA or through indirect interactions with other transcription factors. mdpi.comnih.gov

Mestranol, which is metabolized to the active ethinylestradiol, has been shown to induce the expression of estrogen-responsive genes. biorxiv.org In zebrafish, for example, treatment with mestranol induced the expression of esr1 and esr2b, indicating that these genes are under its regulatory control. biorxiv.org Studies using microarray analysis have been instrumental in identifying genes that are responsive to estrogens, providing a global view of the transcriptional changes induced by these compounds. nih.govmdpi.comnih.gov

Microarray and RNA Sequencing (RNA-Seq) Analysis of Gene Regulation

Identification of this compound Responsive Elements and Target Genes

The identification of specific DNA sequences, known as estrogen response elements (EREs), is crucial for understanding the direct transcriptional targets of estrogen receptors. mdpi.com Upon binding with an estrogen, the receptor undergoes a conformational change that allows it to bind to these EREs in the promoter regions of target genes, thereby initiating or repressing transcription. mdpi.comnih.gov While specific EREs responsive to this compound have not been explicitly defined in the available literature, the general mechanism of estrogen action suggests that it would regulate genes containing these consensus sequences. The identification of target genes for various estrogens has been a significant area of research, with studies identifying numerous genes involved in a wide range of physiological processes. mdpi.comnih.gov

Influence on Proteomic Profiles and Post-Translational Modifications

The effects of estrogens extend beyond the transcriptome to the proteome, influencing the expression levels of numerous proteins and their post-translational modifications (PTMs). Proteomic analyses of cells treated with 17β-estradiol have revealed significant changes in the expression of a wide range of proteins, including those involved in stress responses and cellular structure. nih.govnih.gov These changes in the proteomic profile are a direct consequence of the altered gene expression and can also result from non-genomic signaling pathways.

Post-translational modifications, such as phosphorylation, acetylation, and methylation, play a critical role in regulating protein function and are known to be influenced by estrogen signaling. reactome.org For example, estradiol treatment can lead to changes in the phosphorylation of key signaling proteins like Akt. nih.gov While specific studies on the global proteomic and PTM changes induced by this compound are limited, the established effects of estradiol provide a strong indication that it would similarly impact these cellular processes.

Interactions with Other Nuclear Receptors and Transcription Factors

The transcriptional activity of estrogen receptors is often modulated through interactions with other nuclear receptors and transcription factors. nih.govnih.gov This crosstalk allows for a more nuanced and context-specific regulation of gene expression. For instance, estrogen receptors can interact with other DNA-binding transcription factors like AP-1/c-Jun, c-Fos, and Sp1 to mediate gene expression independently of EREs. drugbank.com This interaction can lead to either synergistic or antagonistic effects on target gene transcription.

Preclinical Biological Activities and Functional Investigations of Estradiol Methyl Ether

Endocrine System Modulation in in vitro and Animal Models

Estradiol (B170435) methyl ether, and its related synthetic analogue mestranol (B1676317), modulate the endocrine system, impacting reproductive and skeletal tissues.

Impact on Reproductive Physiology in Rodent Models

Preclinical studies in rodent models indicate that estradiol methyl ether and its analogues can significantly influence reproductive physiology, often demonstrating potent anti-fertility effects. In studies using mestranol, the 3-methyl ether of ethinylestradiol, dietary administration to rats and voles was shown to inhibit reproduction. oclc.org Offspring of voles that nursed from mothers receiving mestranol in their diet often failed to develop sexually later in life. oclc.org This suggests a potent effect on the developing reproductive system.

Further investigations into prenatal exposure in rats revealed that mestranol administration during gestation can impact the development of the male reproductive tract. nih.gov These findings underscore the compound's ability to interfere with normal reproductive development and function, a key characteristic of potent estrogenic compounds.

Table 1: Observed Effects of Mestranol on Reproductive Physiology in Rodent Models
Model SystemObserved EffectReference
Adult Rats (Rattus norvegicus)Reproductive inhibition when administered in diet. oclc.org
Voles (Microtus californicus)Dietary administration resulted in reproductive inhibition. oclc.org
Vole Offspring (via lactation)Failure of sexual development later in life. oclc.org
Male Rat Fetuses (prenatal exposure)Alterations in reproductive tract development. nih.gov

Bone Metabolism Regulation in Preclinical Osteoporosis Models

Estrogen deficiency is a primary driver of bone loss, leading to osteoporosis. Preclinical models, particularly the ovariectomized (OVX) rat, are standard for studying potential therapies. While direct studies on this compound are limited, research on its parent compound, 17β-estradiol, and the related compound mestranol, provide significant insights.

Table 2: Effects of 17β-Estradiol on Bone Parameters in Ovariectomized (OVX) Rat Models
ParameterEffect of Ovariectomy (OVX)Effect of 17β-Estradiol TreatmentReference
Bone Mineral Density (BMD)Significant DecreaseIncreased / Loss Prevented nih.govresearchgate.net
Trabecular Bone VolumeDecreaseIncrease nih.gov
Trabecular Number-Increase nih.gov
Trabecular Thickness-Increase nih.gov
Bone Turnover MarkersIncreaseDecrease nih.gov

Neurobiological Effects and Neuroprotection in Model Systems

The influence of estrogens extends to the central nervous system, where they play a role in cognition, synaptic plasticity, and neuroinflammation.

Cognitive Function and Synaptic Plasticity in Rodent Studies

The parent hormone, 17β-estradiol, has well-documented pro-cognitive effects in rodent models. nih.gov In ovariectomized rats, which exhibit memory impairments, chronic treatment with 17β-estradiol rescues conditioned responses in associative learning tasks. nih.gov Furthermore, direct infusions of estradiol into the hippocampus have been shown to enhance place learning. nih.gov

While direct studies on the cognitive effects of this compound are not widely available, research on the related compound mestranol has shown it modulates adrenergic receptors in the brain. Specifically, chronic mestranol treatment in rats led to a significant reduction in the number of alpha-2-adrenoceptors in the frontal cortex and nucleus tractus solitarius, and both alpha-1 and alpha-2-adrenoceptors in the locus coeruleus. nih.gov As these neuroreceptor systems are involved in attention, arousal, and cognitive processes, these findings suggest a potential mechanism by which this compound could influence neurobiological functions related to cognition. However, one study noted that while ethinyl estradiol stimulated sexual behavior in female rats, mestranol did not, indicating differential behavioral effects between synthetic estrogens. dur.ac.uk

Neuroinflammatory Pathway Modulation in in vitro Models

Neuroinflammation, largely mediated by microglial cells, is a key process in many neurodegenerative diseases. Estrogens are known to have potent anti-inflammatory effects in the brain. In vitro studies using lipopolysaccharide (LPS)-activated BV2 microglial cells provide a model for these effects.

Treatment with 17β-estradiol can directly act on microglia to regulate their activation and polarization. nih.gov It suppresses the pro-inflammatory M1 phenotype while enhancing the anti-inflammatory M2 phenotype. nih.govnih.gov This is accompanied by a corresponding decrease in the expression of pro-inflammatory cytokines (like IL-1β, IL-6, and TNF-α) and an increase in anti-inflammatory cytokines (such as IL-4, IL-10, and IL-13). nih.govscilit.com These preclinical findings suggest that this compound may exert neuroprotective effects by attenuating the neuroinflammatory response.

Table 3: Modulation of Cytokine Gene Expression by 17β-Estradiol in LPS-Activated BV2 Microglia
Cytokine TypeCytokineEffect of 17β-Estradiol TreatmentReference
Pro-inflammatoryIL-1βSuppressed scilit.com
IL-6Suppressed scilit.com
TNF-αSuppressed nih.gov
Anti-inflammatoryIL-4Enhanced nih.gov
IL-10Enhanced nih.gov
IL-13Enhanced nih.gov

Anti-Proliferative and Apoptotic Effects in Cancer Cell Lines

Certain estradiol metabolites and derivatives have demonstrated significant anti-proliferative and pro-apoptotic activity in cancer cell lines, independent of estrogen receptor (ER) status. The A-ring metabolite 2-methoxyestradiol (B1684026) (2-MeOE2), which is structurally related to this compound, has shown particular promise in this area.

Studies have demonstrated that 2-MeOE2 is as effective as the chemotherapy agent tamoxifen (B1202) at inhibiting the proliferation of both ER-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cells. nih.gov This suggests a mechanism of action that is not dependent on the classical estrogen receptor pathway. In contrast to its parent compound, which can promote cancer progression, this compound derivatives can induce apoptosis. dovepress.comoup.com The apoptotic mechanism has been linked to the mitochondrial pathway, involving the activation of caspases and regulation of the Bcl-2 family of proteins. scirp.orgnih.gov For instance, in estrogen-deprived breast cancer cells that have developed resistance, estradiol itself can paradoxically induce apoptosis through the mitochondrial pathway. oup.com

Table 4: Anti-proliferative Activity of Estradiol Metabolites in Breast Cancer Cell Lines
CompoundCell LineEstrogen Receptor StatusObserved IC50 ValueReference
4-hydroxytamoxifenMCF-7Positive27 µM nih.gov
4-hydroxytamoxifenMDA-MB-231Negative18 µM nih.gov
2-Methoxyestradiol (2-MeOE2)MCF-7 & MDA-MB-231Positive & NegativeAs effective as tamoxifen nih.gov

Investigations in Estrogen Receptor-Positive Breast Cancer Cell Lines

This compound, a synthetic derivative of estradiol, has been investigated for its potential antiproliferative activities in cancer cell lines. Research into related steroidal ethers suggests that modifications to the core estrogen structure can influence biological activity.

In a study characterizing the antiproliferative effects of D-homoestrone and its 3-methyl ether derivative, the compounds were tested against the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7. The antitumor activities were determined, providing insight into how such chemical modifications affect cytostatic properties. nih.gov Similarly, other research has focused on synthesizing and evaluating various estradiol derivatives, including 3-N-alkyloxyestradiol compounds, for their activity in MCF-7 cells. nih.gov These studies compare the efficacy of new synthetic estrogens against established treatments like tamoxifen, measuring their ability to inhibit the growth of ER+ breast cancer cells. nih.govnih.gov For instance, certain 3-N-substituted estrogen derivatives have demonstrated antiproliferative activity against the ER+ MCF-7 cell line, with some compounds showing higher activity compared to tamoxifen. nih.gov

The table below summarizes the inhibitory concentrations of related estrogen derivatives on the MCF-7 breast cancer cell line.

Table 1: Antiproliferative Activity of Estrogen Derivatives in MCF-7 Cells

CompoundCell LineIC50 (µM)Reference
3-[2-(Diethylamino)ethoxy]-estradiolMCF-79.0 nih.gov
3-[2-(Diisopropylamino)ethoxy]-estradiolMCF-74.1 nih.gov
3-(2-Piperidinoethoxy)-estradiolMCF-75.6 nih.gov

Studies in Prostate and Ovarian Cancer Cell Models

The preclinical evaluation of this compound in prostate and ovarian cancer models is less defined than in breast cancer. However, studies on related estrogen metabolites provide some insights into potential mechanisms of action.

In the context of ovarian cancer, the estradiol metabolite 2-methoxyestradiol (2-MeOE2) has been studied. One investigation assessed the interaction between 2-MeOE2 and cadmium on the viability of the SKOV-3 ovarian cancer cell line. The results showed that at a concentration of 0.001 μM, 2-MeOE2 led to a statistically significant increase in cell viability, suggesting a potential protective effect against cadmium-induced damage under certain conditions. acs.org Another study involving the SKOV-3 cell line examined the effects of 2-MeOE2 in the presence of chromium (VI) and found that it exhibited an antagonistic, or protective, effect against the toxic impact of the metal. nih.gov

Preclinical data focusing specifically on this compound's effects on prostate cancer cell lines are limited in the reviewed literature. General research on estrogens in prostate cancer indicates complex, often contradictory roles. Estrogens can suppress tumor growth in some contexts, while in others, they may be implicated in carcinogenesis. mdpi.com For example, some anti-estrogens have been shown to inhibit the proliferation of prostate cancer cells by modulating the activity of the androgen receptor. nih.gov However, direct studies on the antiproliferative or functional effects of this compound in prostate cancer cell models such as PC-3, LNCaP, or DU-145 are not extensively detailed in the available preclinical studies.

Immunomodulatory Properties in in vitro Cellular Assays

Direct in vitro studies on the immunomodulatory properties of this compound are not widely available. However, research on 2-methoxyestradiol (2me2), a metabolite of 17β-estradiol, offers a proxy for understanding how estrogen derivatives might interact with the immune system.

A study investigating the effects of 2-methoxyestradiol in mice found that it has tissue- and concentration-dependent immunomodulatory effects. A low dose of 2-methoxyestradiol was observed to increase the populations of Natural Killer (NK) cells and T-cells in the bone marrow, spleen, and liver. nih.gov This suggests that estrogen metabolites can influence the proliferation and distribution of key immune cell populations. The study also noted that higher doses of 2-methoxyestradiol produced effects similar to estradiol itself, highlighting the importance of concentration in determining the immunological outcome. nih.gov

Further research comparing the natural estrogen 17-β estradiol (E2) with its synthetic analog 17α-ethinyl estradiol (EE) in a mouse model of autoimmune disease revealed that both compounds can alter T-cell composition and activation in the spleen and thymus. oup.comresearchgate.net Estrogens are known to regulate the function of various immune cells, including neutrophils and macrophages, and can modulate the production of inflammatory cytokines and chemokines. nih.gov These findings underscore the potential for synthetic estrogens and their ethers to possess significant immunomodulatory activity, although specific in vitro cellular assay data for this compound is needed for confirmation.

Cardiovascular System Influences in Animal Models (e.g., vascular relaxation studies)

While direct studies on the cardiovascular effects of this compound in animal models are scarce, the extensive research on estradiol provides a basis for potential actions, particularly concerning vascular relaxation.

Estrogens are known to have direct effects on blood vessels, promoting vasodilation. nih.gov Studies in animal models have shown that 17β-estradiol can induce relaxation in various arteries. This vasorelaxant effect may not solely depend on interaction with the classical nuclear estrogen receptor. nih.govresearchgate.net For instance, research on rat mesenteric resistance arteries demonstrated that both 17β-estradiol and its isomer 17α-estradiol, which does not bind to the classical estrogen receptor, cause comparable vasorelaxation. nih.govresearchgate.net This relaxation was not blocked by inhibitors of nitric oxide (NO) synthase or protein synthesis, indicating a mechanism independent of NO generation or genomic action. nih.gov The findings suggest that these estrogens may act directly on the cell membrane or ion channels to inhibit intracellular calcium release, leading to smooth muscle relaxation. nih.gov

Given that this compound is a synthetic derivative with a modification at the 3-hydroxyl group, it might share these receptor-independent vasodilatory properties. Animal studies have been fundamental in elucidating the direct vascular effects of estrogens, which are not always related to changes in lipoprotein levels. nih.gov However, without specific vascular relaxation studies on this compound in animal models, its precise cardiovascular influences remain to be determined.

Metabolic Pathways and Pharmacokinetic Studies of Estradiol Methyl Ether in Non Human Systems

Phase I Biotransformation Pathways

Phase I reactions introduce or expose functional groups on the Estradiol (B170435) Methyl Ether molecule, typically through oxidation, reduction, or hydrolysis. This initial step prepares the compound for subsequent conjugation reactions.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the initial metabolic processing of Estradiol Methyl Ether. The two main reactions catalyzed by these enzymes are hydroxylation and O-demethylation.

Studies have shown that Estradiol 3-methyl ether is a substrate for CYP1A1 and CYP1A2 isoforms. researchgate.net These enzymes mediate two key metabolic transformations:

Aromatic Hydroxylation: This reaction adds a hydroxyl (-OH) group to the aromatic A-ring of the steroid. Specifically, CYP1A2 has been shown to hydroxylate Estradiol 3-methyl ether at the C-2 position. researchgate.net This creates a catechol-like structure, which is a common step in estrogen metabolism.

O-Demethylation: Both CYP1A1 and CYP1A2 are capable of removing the methyl group from the C-3 position, a process known as 3-demethylation. researchgate.net This reaction converts this compound back to its parent compound, estradiol. researchgate.net

Research on the closely related compound mestranol (B1676317) (17α-ethynylestradiol-3-methyl ether) in rat liver microsomes further supports these findings. Treatment of rats with phenobarbital, a known inducer of microsomal enzymes, stimulates the O-demethylation of mestranol and its conversion to polar metabolites. karger.com This indicates that CYP enzymes are integral to the clearance of these methylated estrogens.

Interestingly, some studies have identified hydroxylated metabolites where the methyl ether group remains intact. One key urinary metabolite identified after administration of radioactive 17β-estradiol 3-methyl ether was 2-hydroxyestrone (B23517) 3-methyl ether. nih.gov This demonstrates that hydroxylation, particularly at the C-2 position, can occur without prior demethylation. nih.gov

Table 1: CYP-Mediated Phase I Reactions of this compound
EnzymeReaction TypeMetabolite FormedReference
CYP1A2C-2 Hydroxylation2-Hydroxyestradiol (B1664083) 3-methyl ether researchgate.net
CYP1A13-O-DemethylationEstradiol researchgate.net
CYP1A23-O-DemethylationEstradiol researchgate.net

Besides the CYP450 system, other oxidoreductases are involved in the Phase I metabolism of this compound. A key enzyme group in this regard is the 17β-hydroxysteroid dehydrogenase (17β-HSD) family. researchgate.netnih.govwikipedia.org These enzymes catalyze the interconversion between a 17-keto group and a 17β-hydroxyl group on the steroid nucleus. wikipedia.orgnih.gov

The identification of 2-hydroxyestrone (B1671321) 3-methyl ether as a urinary metabolite of 17β-estradiol 3-methyl ether strongly implies the action of a 17β-HSD. nih.gov This transformation involves the oxidation of the 17β-hydroxyl group of the parent compound to a ketone. This is a critical step in estrogen metabolism, as it converts the more potent estradiol forms into less active estrone derivatives. researchgate.netnih.gov Various isoforms of 17β-HSD exist, with some favoring the oxidative reaction (estradiol to estrone) and others favoring the reductive reaction. nih.gov

Table 2: 17β-HSD-Mediated Metabolism of this compound
Enzyme FamilyReaction TypeSubstrate MoietyProduct MoietySignificance
17β-Hydroxysteroid Dehydrogenase (17β-HSD)Oxidation17β-Estradiol17-EstroneConversion to a less hormonally active form.

Phase II Conjugation Reactions

Following Phase I biotransformation, the metabolites of this compound, which now possess hydroxyl groups (either newly formed or unmasked by demethylation), undergo Phase II conjugation reactions. reactome.orgupol.cz These reactions involve the attachment of endogenous, water-soluble molecules to the metabolite, which significantly increases its polarity and facilitates its elimination from the body via urine or bile. reactome.orgresearchgate.net

Glucuronidation is a major Phase II pathway for estrogens and their metabolites. The hydroxylated metabolites of this compound, such as 2-hydroxyestradiol and the parent estradiol (formed after demethylation), are expected substrates for UGT enzymes. These enzymes transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of the metabolites. While direct studies on the glucuronidation of this compound's specific metabolites are limited, the extensive knowledge of catechol estrogen metabolism indicates this is a highly probable pathway.

Sulfation is another important conjugation pathway for estrogenic compounds. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the estrogen metabolite. The resulting sulfate (B86663) conjugates are highly water-soluble and readily excreted. The catechol and parent estrogen metabolites generated during Phase I are likely candidates for sulfation.

The Phase I metabolite 2-hydroxyestrone 3-methyl ether possesses a catechol structure with one hydroxyl group at the C-2 position and a methyl ether at the C-3 position. nih.gov This structure is a potential substrate for the enzyme Catechol-O-Methyltransferase (COMT). COMT is a key enzyme in Phase II metabolism that specifically methylates catecholamines and catechol estrogens. It transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAMe) to one of the hydroxyl groups of the catechol. This reaction would result in the formation of a dimethylated metabolite, further modifying its biological activity and facilitating excretion.

In Vitro Metabolic Profiling using Hepatic Microsomes, S9 Fractions, and Hepatocytes (non-human)

The in vitro metabolism of this compound and its derivatives has been investigated using various non-human hepatic subcellular fractions to elucidate its biotransformation pathways. These systems, including microsomes, S9 fractions, and hepatocytes, contain a complement of metabolic enzymes responsible for drug and xenobiotic metabolism. mdpi.comsemanticscholar.org

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, such as cytochrome P450 (CYP450) oxidases, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). semanticscholar.org The S9 fraction is a supernatant from a 9000g centrifugation of liver homogenate and contains both the microsomal and cytosolic fractions. researchgate.net This composition allows for the study of a broader range of Phase I and Phase II metabolic reactions, as the cytosol contains enzymes like sulfotransferases and glutathione (B108866) S-transferases. mdpi.comsemanticscholar.org Hepatocytes, as intact cells, offer the most complete and metabolically versatile system, though their complexity can sometimes confound results. bioivt.com

Studies on the metabolism of 17α-ethynyl-estradiol-3-methyl ether (mestranol), a closely related derivative, using rat liver preparations have identified key metabolic steps. A primary reaction involves the demethylation of the 3-methoxy group, converting mestranol into derivatives of its parent compound, ethynylestradiol. capes.gov.br However, not all metabolites undergo this O-demethylation, as analysis of fecal extracts from rats administered radiolabeled mestranol showed that some metabolites retained the unaltered 3-methoxy group. capes.gov.br

In hamster hepatic microsomes, the metabolism of the parent compound, 17β-estradiol, is concentration-dependent and involves significant hydroxylation. nih.gov At higher concentrations, aromatic hydroxylation at the C2 and C4 positions becomes prominent. nih.gov These resulting catechol estrogens (2- and 4-hydroxyestradiol) are then efficiently converted to their corresponding monomethoxy metabolites by catechol-O-methyl transferase (COMT), an enzyme present in these preparations. nih.gov Dehydrogenation of the 17β-hydroxyl group to form estrone and 2-hydroxyestrone has also been observed as a minor metabolic pathway in hamsters. nih.gov While these specific data are for estradiol, they indicate that hydroxylation followed by O-methylation, or demethylation of the existing methyl ether group, are key potential pathways for this compound across different species.

The table below summarizes the key metabolic reactions observed for estradiol derivatives in non-human in vitro systems.

Compound In Vitro System Observed Metabolic Reactions Key Metabolites
Mestranol (17α-ethynyl-estradiol-3-methyl ether)Rat Fecal ExtractsO-DemethylationEthynylestradiol derivatives
Mestranol (17α-ethynyl-estradiol-3-methyl ether)Rat Fecal ExtractsRetention of Methoxy (B1213986) GroupUnaltered 3-methoxy metabolites
17β-EstradiolHamster Hepatic MicrosomesAromatic Hydroxylation (C2 & C4)2-hydroxy-17β-estradiol, 4-hydroxy-17β-estradiol
17β-EstradiolHamster Hepatic MicrosomesO-Methylation (via COMT)2-methoxy & 4-methoxy metabolites
17β-EstradiolHamster Hepatic MicrosomesDehydrogenation (17β-hydroxyl)Estrone, 2-hydroxyestrone

Tissue Distribution and Excretion Kinetics in Animal Models (e.g., rodent, primate studies)

Pharmacokinetic studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound derivatives like mestranol, studies in rats have characterized the tissue distribution and routes of elimination.

Following intravenous administration of radiolabeled mestranol to female rats, the primary route of excretion was found to be through the feces. capes.gov.br Within three days, 44.9% of the administered dose was recovered in the feces, while only 3.3% was found in the urine. capes.gov.br This excretion pattern suggests significant biliary elimination of the compound and its metabolites. The rate of excretion for both mestranol and its parent compound, estradiol, diminished to approximately 1% of the dose by the fifth day. capes.gov.br

The distribution of mestranol in various tissues has also been examined. Four hours after injection, the concentration of radioactivity was two to three times greater in the brain and adrenals of rats treated with [14C]mestranol compared to those treated with [14C]estradiol. capes.gov.br Analysis of extracts from body fat and the brain revealed that the parent compound, mestranol, was the main radioactive component, indicating its ability to cross the blood-brain barrier and accumulate in adipose tissue. capes.gov.br This lipophilic nature is consistent with the presence of the methyl ether group. Whole-body radioactivity measurements in mice also confirmed the distribution of the compound throughout the body. capes.gov.br

The data below summarizes the excretion and tissue distribution findings for mestranol in rodents.

Excretion of [4-14C]Mestranol in Female Rats (3 Days Post-IV Administration)

Excretion Route Percentage of Administered Dose
Feces 44.9%
Urine 3.3%

Tissue Distribution of Mestranol-Derived Radioactivity in Rats (4 hours Post-Injection)

Tissue Relative Concentration Primary Component Identified
Brain 2-3 times higher than estradiol Mestranol
Adrenals 2-3 times higher than estradiol Not specified
Body Fat High Mestranol

Comparative Metabolism Across Different Preclinical Species

The metabolism of xenobiotics can vary significantly between different species, and understanding these differences is vital in preclinical research. While direct, side-by-side comparative studies for this compound are limited, cross-study comparisons of its derivatives and the parent compound estradiol in different species reveal potential variations in metabolic pathways.

In rats, a key metabolic pathway for mestranol is the O-demethylation at the C3 position, leading to the formation of ethynylestradiol derivatives which can then be further metabolized. capes.gov.br However, a substantial portion of metabolites in rats also retain the 3-methoxy group, indicating that demethylation is not the exclusive pathway. capes.gov.br

In contrast, studies using hamster liver microsomes to metabolize 17β-estradiol show a strong preference for aromatic hydroxylation at the C2 and C4 positions. nih.gov This is followed by a rapid O-methylation of the newly formed hydroxyl groups by COMT, producing methoxy ethers. nih.gov This suggests that in hamsters, the metabolic machinery is geared towards creating catechol estrogens and then methylating them, a pathway that detoxifies these potentially reactive intermediates. nih.gov

In fish, such as the juvenile rainbow trout (Salmo gairdneri), the in vitro metabolism of estradiol by liver microsomes also involves hydroxylation, but at different positions. nih.gov Identified metabolites included estra-1,3,5(10)-triene-3,16β,17β-triol and estra-1,3,5(10)-triene-3,7α,17β-triol, with indications of further hydroxylation at the 6α and 6β positions. nih.gov This metabolism was shown to be dependent on cytochrome P-450 enzymes. nih.gov

These findings highlight a key difference: rat metabolism of the methyl ether involves cleavage of the ether bond (demethylation), while hamster metabolism of the parent compound favors the creation of new catechol estrogens that are subsequently methylated. The metabolic route in fish appears to favor hydroxylation at various positions on the steroid nucleus. These species-specific preferences in metabolic pathways underscore the importance of selecting appropriate animal models in preclinical studies.

The table below provides a comparison of the primary metabolic pathways observed in different species for estradiol and its methyl ether derivative.

Species Compound Primary Metabolic Pathway(s) Observed
RatMestranolO-Demethylation
Hamster17β-EstradiolAromatic Hydroxylation (C2/C4) followed by O-Methylation
Rainbow Trout17β-EstradiolHydroxylation (C6, C7, C16)

Computational Chemistry and Structure Activity Relationship Sar Studies of Estradiol Methyl Ether

Molecular Docking and Ligand-Protein Interaction Analysis with Estrogen Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of Estradiol (B170435) methyl ether within the ligand-binding pocket (LBP) of estrogen receptors, primarily ERα and ERβ.

The primary structural difference between estradiol and Estradiol methyl ether is the methylation of the phenolic hydroxyl group at the C3 position. This modification is known to reduce the binding affinity for estrogen receptors. The hydroxyl group of estradiol is a crucial hydrogen bond donor, interacting with key residues in the ER binding pocket. The replacement of this hydrogen with a methyl group eliminates this critical hydrogen bonding capability, leading to a decrease in binding affinity.

Studies on estradiol and its analogs have shown that the phenolic OH group in the A-ring contributes significantly to the binding free energy, likely acting as a hydrogen bond donor nih.govuthscsa.edu. The 17β-hydroxyl group in the D-ring also contributes to binding, likely as a hydrogen bond acceptor nih.govuthscsa.edu. While the core steroid structure of this compound allows it to fit within the hydrophobic LBP, the loss of the C3 hydroxyl interaction is significant.

Table 1: Predicted Binding Affinity and Conformational Data for this compound

ParameterPredicted Value/ObservationBasis of Prediction
Binding Affinity (relative to Estradiol) LowerLoss of key hydrogen bond at C3 position.
Binding Orientation Similar to EstradiolThe rigid steroidal core dictates the overall orientation within the LBP.
Conformational Flexibility LowThe steroid nucleus is largely rigid, with some flexibility in the B-ring nih.govuthscsa.edu.

This table is based on inferred data from studies on related compounds.

The ligand-binding pocket of ERα is a hydrophobic cavity with specific polar residues at either end that form hydrogen bonds with the hydroxyl groups of estradiol. For estradiol, key interactions typically involve:

Glu353 and Arg394: These residues form a hydrogen bond network with the C3 hydroxyl group of estradiol.

His524: This residue interacts with the C17 hydroxyl group.

In the case of this compound, the interaction with Glu353 and Arg394 would be significantly altered. The methyl ether group is a much weaker hydrogen bond acceptor compared to the hydroxyl group and cannot act as a donor. This would result in the loss of the strong, stabilizing hydrogen bonds at this end of the binding pocket. The interaction with His524 at the C17 hydroxyl end would likely be preserved. The hydrophobic core of the molecule would still engage in van der Waals interactions with nonpolar residues lining the pocket, such as Leu346, Leu387, and Phe404.

Table 2: Predicted Key Amino Acid Interactions with this compound in ERα

Interacting ResidueType of InteractionPredicted Strength
Glu353 Weak van der WaalsSignificantly weaker than with Estradiol
Arg394 Weak van der WaalsSignificantly weaker than with Estradiol
His524 Hydrogen BondSimilar to Estradiol
Hydrophobic Pocket Residues (e.g., Leu346, Phe404) van der WaalsSimilar to Estradiol

This table is based on inferred data from studies on related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for activity.

While specific QSAR models developed exclusively for this compound are not documented in the available literature, numerous QSAR studies have been conducted on diverse sets of estrogenic compounds. These models often include estradiol derivatives and aim to predict their binding affinity to ERs.

A general QSAR model for estrogen receptor ligands would typically take the form:

Log(Activity) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where the activity is often the relative binding affinity (RBA) or IC50 value, and the descriptors are physicochemical properties of the molecules.

From broader QSAR studies on estrogenic compounds, several key physicochemical descriptors have been identified as being important for ER binding affinity. For this compound, the following descriptors would be particularly relevant:

Hydrogen Bond Donor/Acceptor Count: The reduction in the hydrogen bond donor count from estradiol to this compound is a critical factor in its reduced activity.

LogP (Lipophilicity): The methylation of the hydroxyl group increases the lipophilicity of the molecule. While the ER binding pocket is largely hydrophobic, an optimal range of lipophilicity is generally required for good binding.

Electronic Properties: The distribution of partial charges on the atoms, particularly around the A-ring, influences the electrostatic interactions with the receptor.

Table 3: Key Physicochemical Descriptors for this compound in QSAR Models

DescriptorValue/PropertyInfluence on ER Binding
Hydrogen Bond Donors 1 (at C17-OH)Reduced compared to Estradiol (2)
Hydrogen Bond Acceptors 2 (at C3-OCH3 and C17-OH)Unchanged from Estradiol
LogP Higher than EstradiolIncreased hydrophobicity
Molecular Volume Slightly larger than EstradiolMinimal impact on overall fit

This table is based on general principles of medicinal chemistry and QSAR.

Molecular Dynamics Simulations for Conformational Sampling and Receptor Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes in both the ligand and the protein over time.

While no specific MD simulations focused solely on this compound are readily available, extensive simulations have been performed on the ERα ligand-binding domain with estradiol. These studies reveal that the binding of an agonist like estradiol stabilizes a specific active conformation of the receptor, particularly affecting the positioning of Helix 12, which is crucial for coactivator recruitment and subsequent gene transcription nih.gov.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of this compound, pharmacophore models can be developed based on its known interactions with biological targets, such as the estrogen receptor (ER), or based on a collection of known active ligands. These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.

A pharmacophore model for ligands interacting with the estrogen receptor, the primary target for estradiol and its derivatives, typically includes key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For estradiol, the phenolic A-ring with its hydroxyl group is a critical feature, often acting as a hydrogen bond donor. The steroid scaffold contributes to the necessary hydrophobic interactions within the receptor's ligand-binding pocket, and the 17β-hydroxyl group on the D-ring can act as a hydrogen bond acceptor.

In the case of this compound, the methylation of the 3-hydroxyl group alters a key pharmacophoric feature. This modification removes the hydrogen bond donating capability at this position, which can influence its binding affinity and selectivity for different estrogen receptor subtypes (ERα and ERβ). Computational studies have shown that even subtle changes to the steroidal backbone can significantly impact binding. For instance, the introduction of a methyl group can either enhance or decrease binding affinity depending on its position and stereochemistry.

Virtual screening campaigns utilizing pharmacophore models derived from estradiol or its analogs have been successful in identifying novel scaffolds for estrogen receptor modulators. These screenings can filter through millions of compounds in silico, prioritizing a smaller, more manageable number of candidates for experimental testing. The process typically involves several steps:

Pharmacophore Model Generation: Based on the structure of this compound or a set of known active analogs, a 3D pharmacophore model is created, defining the essential chemical features and their spatial relationships.

Database Screening: Large chemical databases (e.g., ZINC, PubChem) are screened using the generated pharmacophore model to identify compounds that match the defined features.

Hit Filtering and Docking: The initial hits from the virtual screen are often subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and then docked into the three-dimensional structure of the target receptor. Molecular docking helps to predict the binding mode and estimate the binding affinity of the potential ligands.

An example of a pharmacophore model for an estrogen receptor ligand might include the features outlined in the table below.

Pharmacophore FeatureCorresponding Moiety in EstradiolRole in Binding
Aromatic RingA-ringπ-π stacking and hydrophobic interactions
Hydrogen Bond Donor3-hydroxyl groupInteraction with polar residues in the binding pocket
Hydrogen Bond Acceptor17β-hydroxyl groupInteraction with polar residues in the binding pocket
Hydrophobic CoreSteroid backbonevan der Waals interactions with nonpolar residues

For this compound, the "Hydrogen Bond Donor" feature at the 3-position would be absent, and the model would be adjusted accordingly to search for compounds that fit this modified pharmacophoric profile.

De Novo Design and Optimization of this compound Mimetics

De novo design is a computational strategy that aims to build novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. This approach is particularly useful for discovering novel scaffolds that are structurally distinct from known ligands but still possess the desired biological activity. For this compound, de novo design can be employed to create mimetics that mimic its key interactions with its biological targets but have improved properties, such as enhanced selectivity, better metabolic stability, or novel intellectual property.

The process of de novo design of this compound mimetics typically involves the following steps:

Binding Site Analysis: A high-resolution 3D structure of the target protein (e.g., estrogen receptor) is used to define the binding pocket. The key interaction points within the pocket that are engaged by this compound are identified.

Fragment Placement and Linking: Small molecular fragments are placed at favorable positions within the binding site. These fragments are then computationally linked together to form a coherent molecular structure. Algorithms used in this step consider factors like bond angles, torsional strain, and synthetic accessibility.

Scoring and Optimization: The newly generated molecules are scored based on their predicted binding affinity, drug-likeness, and other physicochemical properties. The most promising candidates are then subjected to further computational optimization to refine their structure and improve their predicted activity.

Structure-based design is a key component of this process. For example, a program like SkelGen has been used to generate novel estrogen receptor ligands by building them within the active sites of ERα crystal structures nih.gov. This approach led to the synthesis of several novel compounds with significant binding affinity nih.gov.

Fragment-based drug design (FBDD) is another powerful approach that can be applied to the design of this compound mimetics nih.gov. In FBDD, small, low-molecular-weight fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. This method has been successfully used to generate novel estrogen receptor agonists from a tetrahydroisoquinoline scaffold nih.gov.

The optimization of these de novo designed mimetics is an iterative process involving both computational and experimental work. The initial computationally designed compounds are synthesized and tested for their biological activity. The experimental results, including structure-activity relationships, are then used to refine the computational models and guide the design of the next generation of compounds with improved properties.

An example of the output from a de novo design program for estrogen receptor ligands is shown in the table below, highlighting the diversity of the generated scaffolds and their predicted binding affinities.

Designed Compound IDScaffold TypePredicted Binding Affinity (IC50, nM)Key Predicted Interactions
SKG-001Non-steroidal, biphenyl340Hydrophobic interactions with the core of the binding pocket, hydrogen bond with a key residue.
SKG-002Tetrahydroisoquinoline derivative< 25,000Aromatic interactions and a key hydrogen bond.
SKG-003Indole-based scaffold< 25,000π-stacking with aromatic residues and hydrophobic contacts.
SKG-004Novel heterocyclic system< 25,000Shape complementarity and specific polar interactions.
SKG-005Benzothiophene derivative< 25,000Sulfur-aromatic interactions and hydrophobic packing.

Data adapted from a study on de novo design of estrogen receptor ligands nih.gov.

These computational approaches provide a powerful platform for the discovery and optimization of novel ligands that can mimic or improve upon the biological activity of this compound, leading to the development of new therapeutic agents with tailored properties.

Environmental Fate and Ecotoxicological Research of Estradiol Methyl Ether

Occurrence and Detection in Environmental Matrices (e.g., aquatic systems, soil, wastewater)

There is a notable absence of studies reporting the detection of estradiol (B170435) methyl ether in environmental compartments such as aquatic systems, soil, or wastewater. While numerous analytical methods have been developed and are routinely used for monitoring estradiol and other estrogens, specific methodologies for the trace analysis of estradiol methyl ether in environmental samples have not been widely reported.

Environmental Transformation and Degradation Pathways

The transformation and degradation of this compound in the environment are poorly understood. Research on its persistence and breakdown through various natural processes is essential for determining its potential for accumulation and long-term ecological effects.

There is a lack of specific studies on the photodegradation of this compound. The rate at which this compound may be broken down by sunlight in aquatic environments and the resulting transformation products are currently unknown. For comparison, studies on 17β-estradiol have shown it to be susceptible to photodegradation, with half-lives on the order of days under ideal conditions. nih.gov However, the presence of the methyl ether group could significantly alter the photochemical behavior of the molecule.

No specific research has been found on the biodegradation of this compound by microbial communities in soil, sediment, or wastewater treatment plants. The metabolic pathways and the types of microorganisms that might be capable of degrading this compound have not been identified. In contrast, the biodegradation of 17β-estradiol is well-documented, with studies showing its transformation to estrone (B1671321) and subsequent degradation by various bacteria. nih.govfrontiersin.org The methylation of the phenolic hydroxyl group in this compound might affect its recognition by the enzymes responsible for the degradation of natural estrogens, potentially leading to greater persistence in the environment.

Specific data on the sorption and leaching of this compound in different soil types are not available. The organic carbon-water (B12546825) partitioning coefficient (Koc), a key parameter for predicting the mobility of organic compounds in soil, has not been experimentally determined for this compound. For related estrogens like 17β-estradiol, sorption to soil and sediment is a significant process that influences their environmental transport and bioavailability. nih.gov The methylation of the hydroxyl group could alter the polarity and hydrophobicity of the molecule, thereby affecting its sorption behavior.

Bioaccumulation and Bioconcentration Potential in Non-Mammalian Organisms

There is a lack of studies investigating the bioaccumulation and bioconcentration of this compound in non-mammalian organisms such as fish, invertebrates, or algae. Consequently, key metrics like the bioconcentration factor (BCF), which quantifies the accumulation of a chemical in an organism from the surrounding water, are not available for this compound. For other synthetic estrogens like 17α-ethinylestradiol (EE2), bioaccumulation in fish has been observed and is a significant concern due to its potential for endocrine disruption. nih.gov Without specific data, the potential for this compound to accumulate in aquatic food webs remains unknown.

Due to the absence of specific experimental data for this compound, it is not possible to generate the requested data tables.

Ecotoxicological Effects on Aquatic and Terrestrial Organisms (e.g., fish, invertebrates, plants)

Direct studies on the ecotoxicological effects of this compound on specific aquatic or terrestrial organisms have not been extensively reported. The potential for environmental risk stems from its possible conversion to 17β-estradiol, a compound known to have significant impacts on wildlife, even at very low, environmentally relevant concentrations (nanograms per liter) mdpi.com.

The effects of estrogens are not limited to vertebrates. For example, studies have shown that estradiol can significantly slow the development of juvenile copepods, an important group of invertebrates in aquatic food webs.

Endocrine-disrupting chemicals (EDCs) are exogenous agents that interfere with the synthesis, secretion, transport, metabolism, binding, or elimination of natural hormones responsible for maintaining homeostasis, reproduction, and development nih.gov. Estrogenic compounds are a major class of EDCs found in the aquatic environment, primarily originating from municipal wastewater effluents nih.gov.

While no specific studies focus on this compound, the effects of its potential metabolite, 17β-estradiol, and the analogue, mestranol (B1676317) (which converts to ethinylestradiol), are well-documented in aquatic wildlife, particularly fish. These compounds can cause a range of adverse effects, including:

Feminization of Male Fish: Exposure to environmental estrogens can induce the production of vitellogenin (an egg yolk precursor protein normally found only in females) in male fish, a common biomarker of estrogenic exposure.

Intersex Characteristics: The development of testicular oocytes (the presence of egg cells within the testes) is another widely reported effect in male fish exposed to estrogenic substances.

Altered Reproductive Cycles: Studies on synthetic estrogens like EE2 have shown that exposure can severely impact the reproductive cycles of fish, leading to a decline in fertilization success and, in extreme cases, population collapse nih.gov. For instance, a whole-lake experiment demonstrated that chronic exposure to low concentrations of EE2 led to the near extinction of the fathead minnow population due to reproductive failure nih.gov.

Developmental and Reproductive Abnormalities: EDCs can affect the reproductive system and cellular processes in both sexes, leading to congenital abnormalities and infertility nih.govtandfonline.com.

The table below summarizes key research findings on the endocrine-disrupting effects of 17β-estradiol (E2) and ethinylestradiol (EE2), which serve as proxies for the potential effects of this compound.

OrganismCompoundObserved EffectsReference
Fathead Minnow (Pimephales promelas)Ethinylestradiol (EE2)Feminization of males, altered oogenesis in females, leading to near population extinction in a whole-lake study. nih.gov
Various Fish SpeciesEstrogenic CompoundsDevelopment of intersex characteristics (testicular oocytes), diminished fertility and fecundity.
Trout (Oncorhynchus mykiss)Alkylphenolic Compounds (Estrogenic)Stimulation of vitellogenin gene expression in hepatocytes. mdpi.com
Invertebrates (Copepods)Estradiol (E2)Significantly slowed development of juvenile stages.

Remediation Technologies for this compound Contamination

Given the lack of specific studies on the remediation of this compound, the most relevant approaches are those proven effective for removing other natural and synthetic estrogens from water and wastewater. The primary removal mechanisms in conventional wastewater treatment are sorption to sludge and biodegradation nih.govnih.gov. However, removal is often incomplete, necessitating advanced treatment technologies nih.gov.

Several advanced technologies have shown high efficacy in removing estrogenic compounds:

Biodegradation: This process relies on microorganisms to break down contaminants. While mestranol is reported to be resistant to biodegradation, its parent compounds, estradiol and ethinylestradiol, can be degraded by various bacteria, fungi, and algae nih.govfrontiersin.org. Aerobic conditions and sufficient sludge retention times in activated sludge systems enhance the biodegradation of estrogens nih.gov. Nature-based solutions like treatment wetlands and high-rate algal ponds also show high removal efficiencies (>80%) for estrogens through a combination of biodegradation, sorption, and photodegradation nih.govnih.gov.

Adsorption: This physical process involves the adhesion of contaminant molecules onto the surface of a porous solid. Activated carbon, both in powdered (PAC) and granular (GAC) forms, is highly effective at adsorbing estrogens from water due to its large surface area and porous structure tandfonline.comrsc.org. Other sorptive materials, such as biochar and certain clays (B1170129) like montmorillonite, have also demonstrated the ability to remove estrogens from wastewater nih.govarviatechnology.com.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can degrade a wide range of organic contaminants. Common AOPs include ozonation (O₃), UV/H₂O₂ (ultraviolet light with hydrogen peroxide), and photo-Fenton processes nih.gov. These technologies are effective in breaking down the chemical structure of estrogens, thus reducing their hormonal activity. Ozonation, for example, has been shown to remove over 99% of various estrogens at sufficient doses.

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can effectively reject the majority of estrogenic compounds from water. However, trace amounts may still be detectable in the permeate. Membrane bioreactors (MBRs), which combine membrane filtration with a biological process, have also achieved high removal rates for steroids nih.gov.

The table below summarizes various remediation technologies applicable to the removal of estrogenic compounds like this compound.

TechnologyMechanismKey Findings / EfficacyReferences
Biodegradation (Activated Sludge)Microbial metabolismPrimary removal mechanism, but often incomplete. Efficiency depends on operational parameters like sludge retention time. nih.govnih.gov
Nature-Based Solutions (e.g., Treatment Wetlands)Biodegradation, sorption, photodegradation, plant uptakeHigh removal efficiencies (>80%) for natural and synthetic estrogens. Economically feasible for decentralized treatment. nih.govnih.gov
Adsorption (Activated Carbon)Surface adhesionHighly effective. PAC addition can achieve removals from 20% to 80% at typical doses. GAC is also highly efficient. tandfonline.comrsc.org
Advanced Oxidation Processes (AOPs)Oxidation by hydroxyl radicalsOzonation can achieve >99% removal of estrogens. UV/H₂O₂ is also highly effective. nih.gov
Membrane Filtration (Nanofiltration, Reverse Osmosis)Size exclusionCapable of significant rejection of nearly all target compounds, though trace levels may remain.

Future Directions and Emerging Research Avenues for Estradiol Methyl Ether

Exploration of Novel Biological Targets Beyond Classical Estrogen Receptors

The biological effects of estrogens have traditionally been attributed to their interaction with the classical nuclear estrogen receptors, ERα and ERβ. However, emerging evidence suggests that estrogenic compounds can interact with a broader range of molecular targets. A significant future direction for estradiol (B170435) methyl ether research lies in the systematic exploration of these non-classical pathways.

A promising lead in this area is the identification of 17β-estradiol methyl ether (EDME) as a direct inhibitor of the cation channel TRPML1 guidetomalariapharmacology.org. This finding opens up a new avenue of investigation into the role of estradiol methyl ether in cellular processes regulated by this channel, which is involved in lysosomal function and has been implicated in various diseases.

Future research should aim to:

Screen for interactions with other membrane-bound receptors: This includes the G protein-coupled estrogen receptor (GPER), which is known to mediate rapid, non-genomic estrogen signaling. Investigating the binding affinity and functional activity of this compound at GPER could reveal novel signaling pathways.

Investigate binding to orphan nuclear receptors: A number of orphan nuclear receptors have been shown to be regulated by steroids. High-throughput screening assays could be employed to identify potential interactions between this compound and this class of receptors, potentially uncovering new regulatory networks.

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Epigenomics)

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to move beyond single-target studies and embrace a systems-level approach. The integration of advanced "omics" technologies will be instrumental in mapping the global changes induced by this compound.

Metabolomics: Studies on the metabolism of radioactive 17 beta-estradiol 3-methyl ether in humans have provided initial insights into its metabolic fate nih.gov. Future metabolomics studies, utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR), can provide a detailed profile of the metabolic fingerprint of this compound. This would involve identifying and quantifying its metabolites and understanding how it perturbs endogenous metabolic pathways. A 1976 study identified 2-hydroxyestrone (B23517) 3-methyl ether as a urinary metabolite, indicating that hydroxylation can occur without demethylation nih.gov.

Proteomics: Proteomic analyses will be essential to delineate the proteins and pathways that are modulated by this compound. While extensive proteomic studies have been conducted on 17-β-estradiol, revealing its impact on cell division and apoptosis in breast cancer cells, similar in-depth studies on this compound are lacking nih.govuark.edu. Future research should focus on quantitative proteomic approaches, such as SILAC (stable isotope labeling with amino acids in cell culture), to compare the proteomes of cells treated with estradiol versus this compound. This could identify unique protein expression signatures and downstream signaling cascades activated by the ether derivative.

Epigenomics: The parent compound, estradiol, is a known regulator of epigenetic modifications, including DNA methylation and histone modifications nih.govnih.govnih.gov. These epigenetic changes play a crucial role in gene expression. A significant research gap exists regarding the epigenetic effects of this compound. Future epigenomic studies should investigate:

DNA methylation patterns: Does this compound alter global DNA methylation levels or induce site-specific changes in methylation at the promoters of target genes? nih.govfrontiersin.orgnih.govbiorxiv.orgmdpi.com

Histone modifications: Does it influence the activity of histone-modifying enzymes, leading to changes in histone acetylation, methylation, or other post-translational modifications? nih.govnih.govmdpi.commdpi.comfrontiersin.org

Development of Advanced Delivery Systems for Research Applications (e.g., nanoparticles, encapsulation)

The development of advanced delivery systems is crucial for enhancing the utility of this compound in research settings. Such systems can improve its solubility, stability, and targeted delivery to specific cells or tissues, allowing for more precise mechanistic studies.

Nanoparticles: Nanoparticle-based delivery systems, which have been explored for estradiol and ethinyl estradiol, offer a promising platform for this compound nih.govfrontierspartnerships.orgnih.govresearchgate.net. Loading this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolide) (PLGA), could enable controlled and sustained release, which is beneficial for long-term cell culture experiments or in vivo studies in animal models. Micellar nanoparticle emulsions are another effective technology for transdermal delivery of estrogens researchgate.net.

Encapsulation: Encapsulation techniques, including the use of liposomes or other biocompatible polymers, can protect this compound from degradation and facilitate its transport across cellular membranes nih.govresearchgate.netnih.govmdpi.com. Surface modification of these delivery systems with targeting ligands could further enhance their specificity for particular cell types expressing specific receptors.

Delivery SystemPotential Advantages for this compound ResearchKey Research Objectives
Polymeric Nanoparticles (e.g., PLGA)Sustained and controlled release, improved bioavailability.Optimize nanoparticle formulation for efficient encapsulation and release kinetics.
LiposomesEnhanced cellular uptake, protection from degradation.Investigate the stability and cellular trafficking of liposomal this compound.
Micellar NanoparticlesImproved solubility and potential for transdermal delivery in research models.Evaluate the permeation and depot formation in skin models.

Design of Photoaffinity Probes and Chemical Tools for Target Identification

To definitively identify the molecular targets of this compound, the development of specialized chemical tools is essential. Photoaffinity probes are particularly powerful in this regard. These are molecules that are structurally similar to the compound of interest but contain a photoreactive group. Upon exposure to UV light, the probe forms a covalent bond with its binding partner, allowing for its isolation and identification.

The design and synthesis of an this compound-based photoaffinity probe would be a significant step forward. This would involve strategically modifying the this compound scaffold to incorporate a photoreactive moiety without significantly altering its binding properties. Subsequent experiments using this probe in cell lysates or intact cells, followed by proteomic analysis, could uncover novel binding proteins and targets.

Comparative Studies with Other Synthetic and Natural Estrogens in Mechanistic Research

A critical area of future research is the direct comparison of this compound with other natural and synthetic estrogens. Such studies are necessary to delineate its unique mechanistic properties. While comparative studies have been performed for various estrogens, they have not typically included this compound nih.govdrugbank.comnih.govdrugs.com.

Estrogen CompoundKey Mechanistic Questions for Comparison with this compound
Estradiol (E2)How does the 3-methyl ether group alter receptor binding affinity, transcriptional activity, and non-genomic signaling?
Estrone (B1671321) (E1)What are the differences in metabolic pathways and the generation of active or inactive metabolites?
Ethinylestradiol (EE)How do they compare in terms of oral bioavailability, metabolic stability, and off-target effects? drugbank.com
2-Methoxyestradiol (B1684026) (2-MeOE2)Do they share similar anti-proliferative and anti-angiogenic properties, and do they act through similar molecular mechanisms? nih.gov

Role in Epigenetic Modulation and Gene Silencing Studies

Building on the known epigenetic effects of estradiol, a dedicated research program is needed to understand the role of this compound in epigenetic regulation. The methylation at the 3-hydroxyl position could significantly alter its interaction with the cellular machinery that governs epigenetic modifications.

Future studies should address whether this compound can:

Recruit DNA methyltransferases (DNMTs) or Ten-Eleven Translocation (TET) enzymes to specific gene promoters, thereby altering DNA methylation status and gene expression.

Influence the activity of histone acetyltransferases (HATs) or histone deacetylases (HDACs), leading to changes in chromatin accessibility.

Induce specific patterns of histone methylation or demethylation through interactions with histone methyltransferases or demethylases.

These investigations will be crucial for determining if this compound has a distinct epigenetic signature that could be harnessed for therapeutic purposes, potentially in the context of hormone-dependent cancers or other diseases with an epigenetic basis.

Interdisciplinary Research Integrating Chemical Synthesis with Systems Biology Approaches

Significant progress in understanding the multifaceted roles of this compound will require a highly interdisciplinary approach. The integration of chemical synthesis with systems biology will be particularly powerful.

Optimized and scalable synthetic routes for this compound and its derivatives are essential for providing the necessary material for extensive biological testing chemistryviews.org. Chemists can also generate a library of analogs with systematic modifications to probe structure-activity relationships.

These compounds can then be fed into a systems biology pipeline, where their effects on the transcriptome, proteome, metabolome, and epigenome are analyzed in a holistic manner. This integrated approach will not only accelerate the pace of discovery but also provide a more complete picture of how this compound functions in a biological context, paving the way for its potential application in medicine and as a research tool.

Q & A

Q. What are the common synthetic routes for producing estradiol methyl ether, and what methodological considerations ensure purity?

this compound is typically synthesized via selective methylation of estradiol. A validated protocol involves:

  • Formylation : Reaction of estradiol with hexamethylenetetramine in trifluoroacetic acid to introduce a formyl group at the 2-position .
  • Protection : Benzylation of hydroxyl groups using benzyl bromide and NaH under phase-transfer conditions to prevent undesired side reactions .
  • Oxidation and Methylation : Baeyer-Villiger oxidation followed by alkylation with iodomethane to form the methyl ether. Catalytic hydrogenolysis is used for deprotection .
  • Purity Assurance : Use HPLC with UV detection (e.g., 280 nm) and confirm structural integrity via NMR (e.g., δ 3.3 ppm for methoxy protons) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Derivatization : Enhance sensitivity by derivatizing phenolic hydroxyl groups with pentafluorobenzoyl chloride and silylating 17-hydroxyl groups with MSTFA for GC-MS/MS analysis .
  • Chromatography : Use reverse-phase HPLC (C18 column) with gradient elution (methanol/water) or GC-NCI-MS-MS for ultralow detection (limit: 0.15 pg/mL) .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (85–115%) .

Q. How do steric and electronic factors influence the stability of this compound in solution?

  • Steric Protection : The methoxy group at the 2-position reduces oxidative degradation by shielding reactive phenolic sites.
  • Solvent Choice : Use tert-butyl methyl ether (TBME) or ethyl acetate for extraction to minimize hydrolysis .
  • Storage : Store in amber vials at −80°C under nitrogen to prevent photodegradation and oxidation .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound analogs for structure-activity studies?

  • DoE Approach : Apply multivariate analysis (e.g., factorial design) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For example, cupric iodide vs. palladium catalysts for regioselective methylation .
  • High-Throughput Screening : Use automated parallel reactors to test 50+ analogs, monitoring yields via LC-MS .
  • Data Contradiction Resolution : When conflicting results arise (e.g., isomer ratios), use kinetic isotope effects or isotopic labeling to trace reaction pathways .

Q. How can researchers address discrepancies in reported estrogenic activity data for this compound?

  • Assay Standardization : Use ERα/ERβ reporter cell lines (e.g., MCF-7) with controlled media (charcoal-stripped serum) to minimize interference .
  • Metabolite Profiling : Quantify 2-methoxyestrone (a major metabolite) via UPLC-QTOF-MS to correlate activity with metabolic stability .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies, considering batch-to-batch variability in compound purity .

Q. What ethical and methodological challenges arise when designing clinical studies on this compound’s therapeutic potential?

  • Informed Consent : Disclose risks of hormonal modulation (e.g., thromboembolism) and ensure IRB approval for vulnerable populations (e.g., postmenopausal women) .
  • Blinding : Use double-blinded protocols with placebo controls to reduce bias in subjective endpoints (e.g., hot flash frequency) .
  • Data Transparency : Pre-register trials on ClinicalTrials.gov and share raw LC-MS/MS datasets via repositories like MetaboLights .

Methodological Best Practices

Q. How to validate a new LC-MS method for this compound in urine?

  • Sample Prep : Hydrolyze conjugates with β-glucuronidase/arylsulfatase, extract with C18 SPE cartridges, and derivatize with MSTFA .
  • Calibration : Use deuterated internal standards (e.g., estradiol-d4) to correct for matrix effects .
  • Cross-Validation : Compare results with GC-NCI-MS-MS or ELISA to confirm accuracy (concordance correlation > 0.90) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC₅₀ and Hill slopes .
  • Multivariate Analysis : Use PCA or PLS-DA to identify covariates (e.g., age, BMI) affecting pharmacokinetic parameters .
  • Power Analysis : Calculate sample size (G*Power software) to achieve 80% power for detecting a 20% effect size .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.